Derazantinib

Catalog No.
S547998
CAS No.
1234356-69-4
M.F
C29H29FN4O
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derazantinib

CAS Number

1234356-69-4

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ 087; ARQ087; ARQ-087; Derazantinib

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Description

The exact mass of the compound Derazantinib is 468.2325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

FGFRs are a family of cell-surface proteins involved in cell growth, proliferation, and survival. Derazantinib works by blocking the activity of these receptors, specifically FGFR1, FGFR2, and FGFR3. This disrupts the signaling pathways that cancer cells rely on to grow and survive. []

Research on Derazantinib

Derazantinib is currently being studied in clinical trials for the treatment of various cancers, including:

  • Intrahepatic cholangiocarcinoma (iCCA): This is a cancer of the bile ducts in the liver. Studies have shown promising results for derazantinib in patients with iCCA harboring specific genetic alterations in the FGFR2 gene, such as fusions or mutations. []
  • Urothelial carcinoma: This is a cancer of the lining of the urinary tract. Early research suggests that derazantinib may have some activity in patients with metastatic urothelial carcinoma with FGFR1-3 genetic alterations, but further investigation is needed. []

Derazantinib is an orally bioavailable compound that serves as a selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It is classified as an ATP-competitive pan-FGFR inhibitor, demonstrating potent activity against these kinases with IC50 values of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 . The compound has garnered attention for its potential therapeutic applications in treating various cancers associated with FGFR genetic aberrations.

Derazantinib acts by inhibiting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival []. In some cholangiocarcinoma tumors, mutations or fusions in the FGFR genes lead to uncontrolled activation of these pathways, promoting tumor growth [].

Derazantinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, the cellular energy molecule required for their activation []. This disrupts the downstream signaling cascade triggered by FGFRs, ultimately leading to the inhibition of tumor cell proliferation and survival [].

Derazantinib is currently under investigation, and its complete safety profile is still being established. Clinical trials have reported side effects such as fatigue, dry mouth, diarrhea, taste changes, and hair loss []. Additionally, some patients experience elevations in liver enzymes, which can be monitored and managed [].

That typically require advanced organic chemistry techniques. While specific synthetic routes are proprietary or not widely disclosed in literature, it generally includes steps such as:

  • Formation of key intermediates: Starting materials undergo reactions to form intermediates that possess the necessary functional groups.
  • Coupling reactions: These intermediates are then coupled to form the final structure of derazantinib.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure high purity levels.

In clinical studies, derazantinib has shown promising anti-tumor activity, particularly in patients with advanced or unresectable cancers harboring FGFR mutations. For instance, in a Phase 1b/2 study involving metastatic urothelial cancer, derazantinib demonstrated a manageable safety profile but limited efficacy when used alone or in combination with atezolizumab . Additionally, it has been effective in inhibiting the proliferation and migration of keloid fibroblasts in vitro, showcasing its potential beyond oncology applications .

Derazantinib is primarily investigated for its use in treating cancers associated with FGFR mutations or fusions. Its applications include:

  • Metastatic Urothelial Cancer: Evaluated as monotherapy and in combination therapies.
  • Intrahepatic Cholangiocarcinoma: Demonstrated activity in patients with advanced stages of this cancer type .
  • Keloid Treatment: Exhibited potential in inhibiting fibroblast activity related to keloid formation .

Derazantinib shares its therapeutic target with several other compounds that inhibit fibroblast growth factor receptors. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinasesUnique Features
AxitinibVEGFR1-3, PDGFRPrimarily used for renal cell carcinoma; broader kinase inhibition profile.
ErdafitinibFGFR1-4Approved for bladder cancer; shows broader FGFR targeting but similar indications.
NintedanibVEGFR, PDGFR, FGFRMulti-targeted kinase inhibitor; used primarily for lung cancer and fibrosis.
LenvatinibVEGFR1-3, FGFR1-4Broad spectrum kinase inhibitor; used for thyroid cancer and hepatocellular carcinoma.

Derazantinib's specificity towards FGFRs and its unique biochemical profile distinguish it from these compounds, making it a candidate for targeted therapies where FGFR mutations play a critical role.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

468.23253972 g/mol

Monoisotopic Mass

468.23253972 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9B0H171MJ

Dates

Modify: 2023-08-15
1: Rossi LD, Vasconcelos GC, Saliba GR, Magalhães Lde C, Soares AM, Cordeiro SS, Amorim RH. [Reliability of functional vision assessment in children with low vision from 2 to 6 years old--searching for evidences]. Arq Bras Oftalmol. 2012 Jul-Aug;75(4):259-63. Portuguese. PubMed PMID: 23258657.
2: Ganguli D, Das N, Saha I, Sanapala KR, Chaudhuri D, Ghosh S, Dey S. Association between inflammatory markers and cardiovascular risk factors in women from Kolkata, W.B, India. Arq Bras Cardiol. 2011 Jan;96(1):38-46. Epub 2010 Dec 22. English, Portuguese, Spanish. PubMed PMID: 21180893.
3: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets]. Arq Bras Cardiol. 2010 Oct;95(4):493-501. Multiple languages. PubMed PMID: 21180785.
4: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets.]. Arq Bras Cardiol. 2010 Sep 3. pii: S0066-782X2010005000119. [Epub ahead of print] Portuguese. PubMed PMID: 20802962.
5: Dantas RO, Alves LM, Cassiani Rde A. Gender differences in proximal esophageal contractions. Arq Gastroenterol. 2009 Oct-Dec;46(4):284-7. PubMed PMID: 20232007.
6: Gonçalves AA, Cardão FL, Soares MG, Weksler A, Weksler C, Tura BR, da Silva PR, da Rocha AS. Predictive value of angina to detect coronary artery disease in patients with severe aortic stenosis aged 50 years or older. Arq Bras Cardiol. 2006 Dec;87(6):701-4. English, Portuguese. PubMed PMID: 17262106.

Explore Compound Types